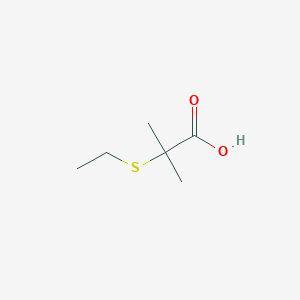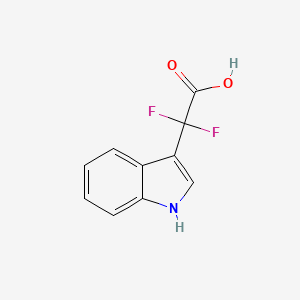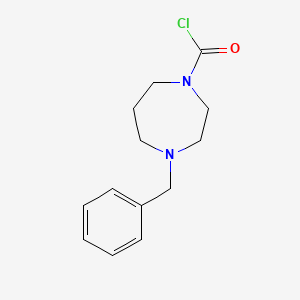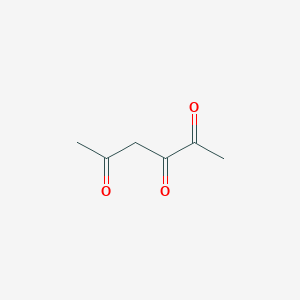
Kadcoccinone D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kadcoccinone D is a triterpenoid compound isolated from the plant Kadsura coccinea, which belongs to the Schisandraceae family. This plant has been traditionally used in Chinese medicine for treating various ailments such as rheumatoid arthritis and gastroenteric disorders . This compound is one of the structurally diverse and biologically significant compounds found in Kadsura coccinea .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Kadcoccinone D involves several steps, starting from the extraction of the plant material. The plant material is typically subjected to solvent extraction, followed by chromatographic separation to isolate the desired compound
Industrial Production Methods: Industrial production of this compound would likely involve large-scale extraction and purification processes. These processes would need to be optimized to ensure high yield and purity of the compound. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) could be employed for quality control .
Análisis De Reacciones Químicas
Types of Reactions: Kadcoccinone D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Kadcoccinone D has several scientific research applications due to its diverse biological activities. It has been studied for its anti-tumor, anti-HIV, and anti-inflammatory properties . In chemistry, this compound serves as a valuable compound for studying the structure-activity relationships of triterpenoids. In biology and medicine, it is investigated for its potential therapeutic effects and mechanisms of action .
Mecanismo De Acción
The mechanism of action of Kadcoccinone D involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways involved in inflammation and cell proliferation . Further studies are needed to elucidate the precise molecular targets and pathways involved in its action.
Comparación Con Compuestos Similares
Similar Compounds: Kadcoccinone D is structurally related to other triterpenoids found in Kadsura coccinea, such as Kadcoccinone A, Kadcoccinone B, and Kadcoccinone E . These compounds share similar core structures but differ in their functional groups and stereochemistry.
Uniqueness: What sets this compound apart from its analogs is its unique configuration and specific biological activities. For instance, this compound has been found to exhibit lower cytotoxicity compared to Kadcoccinone E, highlighting its potential for therapeutic applications with reduced side effects .
Conclusion
This compound is a promising compound with diverse biological activities and potential applications in various fields of scientific research. Further studies are needed to fully understand its synthesis, chemical reactions, and mechanisms of action, as well as to explore its potential for industrial production and therapeutic use.
Propiedades
Fórmula molecular |
C29H44O4 |
|---|---|
Peso molecular |
456.7 g/mol |
Nombre IUPAC |
1-[(2S,3R)-3-[(2R)-2-[(2S,5R,7R,8R,10S,11R,14R,16R)-14-hydroxy-2,8,11,15,15-pentamethyl-6-oxapentacyclo[8.8.0.02,7.05,7.011,16]octadec-1(18)-en-5-yl]propyl]oxiran-2-yl]ethanone |
InChI |
InChI=1S/C29H44O4/c1-16(15-21-24(32-21)18(3)30)28-13-12-27(7)19-8-9-22-25(4,5)23(31)10-11-26(22,6)20(19)14-17(2)29(27,28)33-28/h8,16-17,20-24,31H,9-15H2,1-7H3/t16-,17-,20-,21-,22+,23-,24-,26-,27+,28-,29-/m1/s1 |
Clave InChI |
MAULQXDFCRYBPM-KRTIQMILSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H]2C(=CC[C@@H]3[C@@]2(CC[C@H](C3(C)C)O)C)[C@]4([C@@]15[C@@](O5)(CC4)[C@H](C)C[C@@H]6[C@H](O6)C(=O)C)C |
SMILES canónico |
CC1CC2C(=CCC3C2(CCC(C3(C)C)O)C)C4(C15C(O5)(CC4)C(C)CC6C(O6)C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Methylpropanoyl)spiro[4.4]nonan-1-one](/img/structure/B13300357.png)



![2-[(But-3-yn-2-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13300376.png)
![4-methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13300391.png)
![8,8-Dimethyl-2-azaspiro[4.5]decane](/img/structure/B13300398.png)

amine](/img/structure/B13300409.png)
![2-[1-(Cyclopropylamino)ethyl]-4-methoxyphenol](/img/structure/B13300411.png)




